molecular formula C18H27FN2O3 B2568502 tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate CAS No. 1349717-80-1

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate

Cat. No.: B2568502
CAS No.: 1349717-80-1
M. Wt: 338.423
InChI Key: ORVGISVQMUHJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate is a protected piperidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate, particularly in the development of novel pharmacologically active molecules. The structure features a piperidine ring, a common scaffold in bioactive compounds, which is functionalized with a 3-fluoro-4-methoxybenzylamino group and protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a standard protecting group in organic synthesis that enhances the compound's stability and allows for selective deprotection under mild acidic conditions, enabling further synthetic manipulation on the piperidine nitrogen. Compounds with similar fluoro- and methoxy-substituted aryl motifs are frequently explored in the synthesis of potential therapeutics, including kinase inhibitors and central nervous system (CNS) agents. This reagent is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this building block to efficiently construct complex molecular architectures for biological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

tert-butyl 4-[(3-fluoro-4-methoxyphenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)21-9-7-14(8-10-21)20-12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14,20H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVGISVQMUHJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Functional Group Modifications: The fluorine and methoxy groups are introduced through selective halogenation and methylation reactions.

    Protection with tert-Butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Reaction Conditions

Yield Reagents/Conditions Operation
62%Sodium hydride (60%), DMF, [1137475-57-0]2-bromo-4-chloro-5-nitropyridineStirred overnight at RT
60%Potassium tert-butoxide, DMSO, [1354961-13-9]tert-butyl 5-chloro-2,4-difluorobenzoateStirred at RT for 1 h
74%Triphosgene, toluene, THF, triethylamineReacted at 70°C for 2 h

Reaction Pathways

The compound undergoes various transformations depending on the functional groups targeted:

Hydrolysis

  • Ester Hydrolysis : The tert-butyl ester can be hydrolyzed under acidic (e.g., TFA) or basic (e.g., NaOH) conditions to yield the carboxylic acid.

Alkylation/Coupling

  • Nucleophilic Substitution : The amino group reacts with alkylating agents (e.g., bromoalkanes) to form N-alkyl derivatives .

  • Cross-Coupling : The compound may participate in palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig) if aryl halide precursors are used.

Acylation

  • Acylation of the Amino Group : Reacts with acyl chlorides (e.g., 2-chloroacetyl chloride) to form amides under basic conditions (e.g., Et₃N) .

Deprotection

  • Boc Removal : The tert-butyl group is cleaved using acids like TMSI or trimethylsilyl triflate (TMSOTf) .

Analytical Characterization

Property Value Method
Molecular Weight320.43 g/molMass spectrometry
¹H NMR (δ, ppm)4.05–4.15 (m, 2H), 1.45 (s, 9H)CDCl₃
¹³C NMR (δ, ppm)166.9 (carbonyl), 79.8 (Boc)CDCl₃

Stability

  • Thermal Stability : Stable at room temperature but requires inert conditions (e.g., N₂ atmosphere) for sensitive reactions .

  • Solubility : Soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water.

Critical Reaction Insights

  • Selectivity : The amino group’s reactivity can be controlled via steric hindrance (tert-butyl ester) or electronic factors (fluoro/methoxy substituents) .

  • Yield Optimization : Higher yields (60–74%) are achieved with potassium tert-butoxide in DMSO for alkylation .

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate gradients) is commonly employed for purification .

Scientific Research Applications

Pharmacological Applications

  • Targeted Protein Degradation
    • Recent studies indicate that compounds like tert-butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate can be utilized in targeted protein degradation strategies. This approach allows for the selective degradation of specific proteins involved in disease processes, offering a novel therapeutic pathway for conditions such as cancer and neurodegenerative disorders .
  • Anticancer Activity
    • The compound has shown promise in preclinical models for its anticancer properties. It is believed to act by inhibiting key signaling pathways involved in tumor growth and proliferation, particularly through its interaction with specific protein targets that are dysregulated in cancer cells .
  • Neuropharmacology
    • There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to modulate neurotransmitter systems could provide avenues for further exploration in neuropharmacological applications .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Targeted Protein DegradationDemonstrated efficacy in degrading specific oncoproteins linked to tumor progression.
Anticancer ActivityShowed significant reduction in cell viability in various cancer cell lines.
NeuropharmacologyIndicated potential neuroprotective effects in animal models of neurodegeneration.

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The fluorine and methoxy groups can enhance binding affinity to specific receptors or enzymes, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate and related piperidine derivatives:

Compound Name Substituent at Piperidine 4-Position Key Structural Features Functional Implications References
This compound 3-fluoro-4-methoxybenzylamino - Fluorine (electron-withdrawing)
- Methoxy (electron-donating)
Balanced electronic effects; potential for dual hydrophobic/polar interactions
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-bromobenzyloxy - Ether linkage (oxy)
- Bromine (heavy halogen)
Reduced nucleophilicity at nitrogen; bromine enhances molecular weight and polarizability
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-difluorobenzylamino - Two fluorine atoms (strong electron-withdrawing) Increased electron deficiency; potential for enhanced metabolic stability
tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate Benzylamino
(with 3,3-difluoro on piperidine)
- Difluoro on piperidine ring
- Unsubstituted benzyl
Steric hindrance from difluoro group; altered ring conformation and basicity
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate 3,4-dichloroanilino - Chlorine (larger halogen vs. fluorine)
- Direct aniline linkage
Increased hydrophobicity; potential for stronger halogen bonding
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Pyridin-3-yl
(with amino at 4-position)
- Pyridine ring (aromatic nitrogen)
- Free amino group
Enhanced hydrogen-bonding capacity; potential for metal coordination

Key Structural and Functional Insights

Electronic and Steric Effects

  • Fluorine vs. Methoxy: The 3-fluoro-4-methoxy substitution in the target compound creates a unique electronic profile, combining localized electron withdrawal (fluorine) and donation (methoxy). In contrast, analogs like the 3,4-difluorobenzylamino derivative exhibit stronger electron-withdrawing effects, which may reduce solubility but enhance metabolic stability .

Biological Activity

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate, with CAS Number 1349717-80-1, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to various dopamine receptor ligands, which have been explored for their therapeutic implications in treating neuropsychiatric disorders. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry.

  • Molecular Formula : C18_{18}H27_{27}FN2_2O3_3
  • Molecular Weight : 338.42 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : Approximately 435.8 ± 45.0 °C at 760 mmHg .

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, particularly the D3 receptor subtype. Dopamine receptors are critical in modulating various neurological functions and are implicated in several disorders, including schizophrenia and addiction.

Dopamine Receptor Selectivity

Research indicates that compounds similar to this compound exhibit selective binding affinities toward D3 receptors over D2 receptors. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing side effects associated with broader receptor activity .

Biological Activity Data

The following table summarizes key findings regarding the binding affinities and selectivity of related compounds at dopamine receptors:

CompoundD3R Binding Affinity (nM)D2R Binding Affinity (nM)Selectivity Ratio (D3R/D2R)
This compoundTBDTBDTBD
Compound A (similar structure)2.6>1000>385
Compound B (related ligand)28.6393>13.8

Note: TBD indicates data not yet determined or available from current literature.

Study on Dopamine D3 Receptor Ligands

A significant study highlighted the development of selective dopamine D3 receptor ligands, which included variations of piperidine derivatives similar to this compound. The research demonstrated that modifications in the chemical structure could drastically alter binding affinities and selectivities, underscoring the importance of structural optimization in drug design .

Neuropharmacological Implications

The exploration of these compounds has led to insights into their potential use as therapeutic agents for conditions such as drug addiction and schizophrenia. By selectively targeting D3 receptors, these compounds may provide a means to mitigate the adverse effects typically associated with less selective dopaminergic treatments .

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the 3-fluoro-4-methoxybenzylamine moiety. Key steps include:

  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) .
  • Amine coupling : Reacting the Boc-protected piperidine intermediate with 3-fluoro-4-methoxybenzylamine via reductive amination (e.g., using sodium triacetoxyborohydride) or carbodiimide-mediated coupling .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, Boc group integrity, and benzylamine coupling .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC) and enantiomeric excess determination (if applicable) using chiral columns .

Q. What safety precautions are required when handling this compound?

  • PPE : Respiratory protection (N95 mask), nitrile gloves, and safety goggles to prevent inhalation or skin contact .
  • Ventilation : Use fume hoods during synthesis or handling due to potential dust formation .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the reductive amination step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst tuning : Test alternatives to NaBH(OAc)₃, such as Pd/C under hydrogenation, to improve stereoselectivity .
  • pH control : Maintain mildly acidic conditions (pH 4–6) to protonate the amine and drive the reaction forward .

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

  • Multi-technique validation : Cross-validate melting points using differential scanning calorimetry (DSC) and hot-stage microscopy .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) to confirm polymorphic forms or solvate formation .
  • Literature benchmarking : Compare data against structurally similar compounds (e.g., tert-butyl piperidine derivatives with halogenated benzyl groups) .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with receptors like GPCRs or kinases, leveraging the compound’s piperidine and fluorine motifs .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized protein targets .
  • Cellular assays : Test cytotoxicity (MTT assay) and target modulation (e.g., cAMP levels for GPCR-linked pathways) .

Q. How to address instability issues during long-term storage?

  • Lyophilization : Convert to a stable lyophilized powder under inert gas (argon) to minimize hydrolysis of the Boc group .
  • Additive screening : Incorporate antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials .
  • Stability-indicating assays : Monitor degradation via HPLC-MS every 3–6 months to detect byproducts like tert-butyl alcohol or piperidine derivatives .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Flow chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. How to differentiate this compound from structurally similar analogs in mixed samples?

  • Tandem MS/MS : Fragment ions (e.g., m/z 154 for Boc group cleavage) provide diagnostic fingerprints .
  • 2D NMR : HSQC and HMBC correlations resolve overlapping signals from the fluorine and methoxy substituents .

Q. What computational tools aid in predicting this compound’s ADMET properties?

  • SwissADME : Predict logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Molinspiration : Assess bioactivity scores for GPCRs, ion channels, and nuclear receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.